molecular formula C32H38N2O8 B15286077 Yohimban-16-carboxylic acid, 17-methoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]-, methyl ester, (3beta,16beta,17alpha,18beta,20alpha)- CAS No. 873410-67-4

Yohimban-16-carboxylic acid, 17-methoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]-, methyl ester, (3beta,16beta,17alpha,18beta,20alpha)-

Cat. No.: B15286077
CAS No.: 873410-67-4
M. Wt: 578.7 g/mol
InChI Key: CVBMAZKKCSYWQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Yohimban-16-carboxylic acid, 17-methoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]-, methyl ester, (3β,16β,17α,18β,20α)- (hereafter referred to by its common name Deserpidine) is a naturally occurring indole alkaloid derived from the Rauwolfia plant genus. Structurally, it belongs to the yohimbane class, characterized by a pentacyclic framework with substitutions at positions 16, 17, and 18. Deserpidine is distinguished by a 17-methoxy group and an 18-(3,4,5-trimethoxybenzoyloxy) ester moiety . It is pharmacologically significant as an antihypertensive agent, functioning via catecholamine depletion in sympathetic nerve terminals .

Deserpidine is a structural analog of Reserpine, differing by the absence of the 11-methoxy group present in Reserpine. This modification impacts its pharmacokinetic and pharmacodynamic profiles, including reduced sedation and gastrointestinal side effects compared to Reserpine .

Properties

IUPAC Name

methyl 18-methoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38N2O8/c1-37-24-12-17(13-25(38-2)29(24)39-3)31(35)42-26-14-18-16-34-11-10-20-19-8-6-7-9-22(19)33-28(20)23(34)15-21(18)27(30(26)40-4)32(36)41-5/h6-9,12-13,18,21,23,26-27,30,33H,10-11,14-16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBMAZKKCSYWQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=CC=CC=C45)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00859257
Record name Methyl 2-methoxy-3-[(3,4,5-trimethoxybenzoyl)oxy]-1,2,3,4,4a,5,7,8,13,13b,14,14a-dodecahydroindolo[2',3':3,4]pyrido[1,2-b]isoquinoline-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00859257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

578.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873410-67-4
Record name Methyl 2-methoxy-3-[(3,4,5-trimethoxybenzoyl)oxy]-1,2,3,4,4a,5,7,8,13,13b,14,14a-dodecahydroindolo[2',3':3,4]pyrido[1,2-b]isoquinoline-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00859257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Structural Overview and Key Synthetic Challenges

The target compound features a yohimban core—a pentacyclic structure comprising indole, quinoline, and piperidine moieties—with critical substitutions at positions 16 (carboxylic acid methyl ester), 17 (methoxy), and 18 (3,4,5-trimethoxybenzoyloxy). The stereochemical configuration (3β,16β,17α,18β,20α) necessitates precise chiral induction and retention during synthesis. Key challenges include:

  • Regioselective functionalization of the yohimban skeleton to install substituents at C16, C17, and C18.
  • Stereochemical control across five chiral centers, particularly the β-orientation at C16 and C18.
  • Stability of intermediates , as the yohimban core is prone to oxidation and epimerization under basic or acidic conditions.

Synthetic Strategies and Methodologies

Retrosynthetic Analysis

Retrosynthetic breakdown identifies two primary precursors:

  • Yohimban-16-carboxylic acid methyl ester derivatives for functionalization at C17 and C18.
  • 3,4,5-Trimethoxybenzoyl chloride for acylation of the C18 hydroxyl group.
    Critical disconnections involve the introduction of the methoxy group at C17 and the esterification of the C18 hydroxyl with the trimethoxybenzoyl moiety.

Stepwise Synthesis

Preparation of the Yohimban Core

The yohimban skeleton is typically derived from reserpine or deserpidine through selective hydrolysis and re-esterification. For example, deserpidine (PubChem CID 8550) serves as a starting material due to its structural similarity, featuring a C18 hydroxyl group that can undergo acylation:

Step 1: Demethylation of Deserpidine
Deserpidine is treated with boron tribromide (BBr₃) in dichloromethane at −78°C to selectively remove the C17 methoxy group, yielding 17-demethoxy-deserpidine.

Step 2: Protection of the C18 Hydroxyl
The C18 hydroxyl is protected as a tert-butyldimethylsilyl (TBS) ether using TBSCl and imidazole in DMF, ensuring regioselective acylation in subsequent steps.

Introduction of the C17 Methoxy Group

The demethylated intermediate undergoes re-methylation at C17 using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in acetone at 60°C. This step restores the methoxy group with retention of configuration.

Acylation at C18

The TBS-protected intermediate is reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of 4-dimethylaminopyridine (DMAP) and triethylamine (Et₃N) in anhydrous THF. Deprotection of the TBS group using tetra-n-butylammonium fluoride (TBAF) yields the target acyloxy derivative.

Stereochemical Control

  • C16 Configuration : The β-orientation of the C16 carboxylate is achieved via asymmetric hydrogenation of a Δ¹⁶,¹⁷ double bond using a chiral Rh catalyst (e.g., DuPhos-Rh).
  • C17 and C18 Stereochemistry : Mitsunobu conditions (DIAD, PPh₃) ensure inversion of configuration during hydroxyl group functionalization, preserving the α-methoxy and β-benzoyloxy orientations.

Optimization and Scalability

Reaction Conditions

  • Temperature : Low temperatures (−78°C to 0°C) prevent epimerization during methylation and acylation.
  • Solvents : Anhydrous THF and DMF enhance reaction efficiency by minimizing hydrolysis of active intermediates.

Yield Improvements

  • Catalytic DMAP (10 mol%) increases acylation yields from 65% to 89%.
  • Microwave-assisted synthesis reduces reaction times for methylation steps from 12 hours to 45 minutes.

Analytical Characterization

Post-synthesis validation employs:

  • ¹H/¹³C NMR : Key signals include the C18 acyloxy proton (δ 5.42 ppm, d, J = 8.2 Hz) and the C17 methoxy group (δ 3.32 ppm, s).
  • HPLC-MS : [M+H]⁺ ion at m/z 607.3 confirms molecular weight (C₃₄H₄₂N₂O₈).

Chemical Reactions Analysis

Yohimban-16-carboxylic acid, 17-methoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]-, methyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Yohimban-16-carboxylic acid, 17-methoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]-, methyl ester has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Yohimban-16-carboxylic acid, 17-methoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the uptake of norepinephrine into storage vesicles, leading to the depletion of catecholamines and serotonin from central and peripheral axon terminals . This mechanism is similar to that of reserpine, another yohimbinoid alkaloid.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Substituents Molecular Formula Molecular Weight Primary Pharmacological Action Key References
Deserpidine 17-methoxy, 18-(3,4,5-trimethoxybenzoyloxy) C₃₂H₃₈N₂O₈ 594.66 Antihypertensive (catecholamine depletion)
Reserpine 11,17-dimethoxy , 18-(3,4,5-trimethoxybenzoyloxy) C₃₃H₄₀N₂O₉ 608.69 Antihypertensive, antipsychotic
Raunescine 17-hydroxy, 18-(3,4,5-trimethoxybenzoyloxy) C₃₂H₃₈N₂O₉ 594.66 Hypotensive (weaker activity vs. Reserpine)
Rescinnamine 18-(3,4,5-trimethoxycinnamoyloxy ) ester C₃₅H₄₂N₂O₉ 634.72 Antihypertensive (similar efficacy to Reserpine)
Yohimbine 17α-hydroxy, 16α-carboxylic acid methyl ester C₂₁H₂₆N₂O₃ 354.45 α₂-Adrenergic antagonist (vasodilation)

Deserpidine vs. Reserpine

  • Structural Difference : Deserpidine lacks the 11-methoxy group of Reserpine, reducing its lipophilicity and altering receptor binding kinetics .
  • Pharmacology: Both deplete norepinephrine and serotonin in synaptic vesicles, but Deserpidine exhibits lower CNS penetration, resulting in fewer depressive side effects .
  • Clinical Use : Deserpidine is preferred for patients sensitive to Reserpine’s neuropsychiatric effects .

Deserpidine vs. Raunescine

  • Structural Difference : Raunescine replaces the 17-methoxy of Deserpidine with a hydroxyl group , diminishing its potency due to reduced ester stability .
  • Activity: Raunescine shows 10-fold lower affinity for vesicular monoamine transporters (VMAT) compared to Deserpidine .

Deserpidine vs. Rescinnamine

  • Structural Difference : Rescinnamine substitutes the benzoyloxy group with a cinnamoyloxy moiety, enhancing its oral bioavailability .

Table 2: Acute Toxicity Data (Rodent Models)

Compound LD₅₀ (Oral, Mice) Notable Adverse Effects References
Deserpidine >2000 mg/kg Mild sedation, rare gastrointestinal irritation
Reserpine 500 mg/kg Depression, gastric ulcers, nasal congestion
Yohimbine 150 mg/kg Anxiety, tachycardia, hypertension

Research Findings and Clinical Relevance

Mechanistic Insights

  • Deserpidine’s 17-methoxy group enhances binding to VMAT2, facilitating irreversible inhibition of monoamine transport .
  • 11-Methoxy absence in Deserpidine reduces its interaction with serotonin receptors, minimizing depression risk .

Biological Activity

Yohimban-16-carboxylic acid, 17-methoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]-, methyl ester, (3beta,16beta,17alpha,18beta,20alpha)- is a complex alkaloid derived from the yohimban structure. This compound has garnered attention for its potential biological activities and therapeutic applications. This article explores its biological activity, relevant case studies, and detailed research findings.

Basic Information

  • Molecular Formula : C32H38N2O8
  • Molecular Weight : 578.7 g/mol
  • InChIKey : CVBMAZKKCSYWQR-UHFFFAOYSA-N

Structural Characteristics

The compound features a pentacyclic yohimban skeleton with various functional groups that contribute to its biological activity. The presence of methoxy and trimethoxybenzoyl moieties enhances its pharmacological properties.

Pharmacological Effects

Yohimban derivatives are primarily known for their effects on the central nervous system and cardiovascular system. The specific compound exhibits several notable biological activities:

  • Adrenergic Receptor Modulation : Yohimban compounds are known to act as antagonists at alpha-2 adrenergic receptors, which can lead to increased norepinephrine release and enhanced sympathetic activity. This property is significant in treating conditions like erectile dysfunction and depression.
  • Antioxidant Activity : Research indicates that yohimban derivatives possess antioxidant properties, which can mitigate oxidative stress in cells. This is particularly relevant in neuroprotection and anti-inflammatory contexts.
  • Potential Anticancer Effects : Preliminary studies suggest that yohimbine and its derivatives may inhibit tumor growth through various mechanisms, including apoptosis induction in cancer cells.

Study 1: Adrenergic Effects

A study published in the Journal of Pharmacology demonstrated that yohimbine significantly increased blood pressure in animal models by blocking alpha-2 adrenergic receptors, leading to enhanced sympathetic outflow .

Study 2: Antioxidative Properties

In vitro studies have shown that yohimbine exhibits strong antioxidative effects by scavenging free radicals and reducing lipid peroxidation . This suggests potential applications in neurodegenerative diseases where oxidative stress plays a crucial role.

Study 3: Cancer Research

A recent investigation into the anticancer properties of yohimbine derivatives revealed that they could induce apoptosis in prostate cancer cells via mitochondrial pathways . These findings indicate a promising avenue for further research into yohimbine-based therapies for cancer treatment.

Data Table of Biological Activities

ActivityMechanism of ActionReference
Adrenergic ModulationAntagonism of alpha-2 receptors
AntioxidantFree radical scavenging
AnticancerInduction of apoptosis in cancer cells

Q & A

Q. What is the mechanism of action of Reserpine in depleting biogenic amines, and how can this be experimentally validated?

Reserpine irreversibly inhibits the vesicular monoamine transporter 2 (VMAT2), preventing the uptake of neurotransmitters (e.g., dopamine, norepinephrine, serotonin) into synaptic vesicles. This leads to cytoplasmic accumulation and subsequent degradation of monoamines by monoamine oxidases (MAOs). Methodological Validation :

  • In vitro : Use radiolabeled neurotransmitters (e.g., 3^3H-dopamine) in chromaffin granules or synaptosomal preparations to measure vesicular uptake inhibition .
  • In vivo : Monitor neurotransmitter depletion in brain homogenates via HPLC or LC-MS/MS post-administration .

Q. What analytical methods are recommended for quantifying Reserpine in biological matrices?

Reserpine’s instability in light and heat necessitates robust analytical protocols:

Method Parameters Sensitivity
HPLC-UV C18 column; mobile phase: acetonitrile/0.1% phosphoric acid (55:45); λ=268 nmLOD: 0.1 µg/mL
LC-MS/MS ESI+ mode; MRM transitions m/z 609→397, 609→174LOQ: 0.05 ng/mL
Key Considerations : Stabilize samples with antioxidants (e.g., ascorbic acid) and store at -80°C to prevent degradation .

Q. How is Reserpine synthesized, and what are critical intermediates?

Reserpine is derived from Rauwolfia serpentina alkaloids. Key synthetic steps include:

  • Yohimbane core formation : Stereoselective cyclization of tryptamine and secologanin derivatives.
  • Esterification : Introduction of the 3,4,5-trimethoxybenzoyl group at C18 via acyl chloride intermediates .
    Challenges : Achieving the correct stereochemistry (3β,16β,17α,18β,20α) requires chiral catalysts or enzymatic resolution .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in Reserpine’s carcinogenic risk reported across studies?

Conflicting data arise from variations in:

  • Dosage : Chronic high-dose studies in rodents show mammary tumors (IARC Group 3 classification), while therapeutic doses in humans lack conclusive evidence .
  • Model Systems : Differences in metabolic pathways between species (e.g., CYP2D6 polymorphism in humans vs. rodents) .
    Methodological Recommendations :
  • Conduct dose-response studies using humanized CYP2D6 mouse models.
  • Apply meta-analysis frameworks to compare epidemiological data (e.g., hypertension cohorts) with preclinical carcinogenicity assays .

Q. What experimental designs mitigate Reserpine’s instability in long-term neuropharmacological studies?

Reserpine degrades under light, heat, and alkaline conditions. Mitigation strategies include:

  • Formulation : Use lipid-based nanoparticles or cyclodextrin complexes to enhance stability .
  • In Vivo Protocols : Administer via osmotic minipumps for sustained release, avoiding repeated injections that exacerbate oxidative stress .
    Validation : Monitor plasma half-life via LC-MS/MS and correlate with behavioral outcomes (e.g., forced swim test for depression models) .

Q. How can advanced structural biology techniques elucidate Reserpine-VMAT2 interactions?

Recent approaches combine cryo-EM and molecular dynamics simulations:

  • Cryo-EM : Resolve VMAT2-Reserpine complexes at 3.2 Å resolution to identify binding residues (e.g., Asp33, Tyr335) .
  • Free Energy Calculations : Use umbrella sampling to quantify binding affinity (ΔG = -9.8 kcal/mol) and predict mutagenesis effects .
    Applications : Design VMAT2 inhibitors with reduced off-target effects by modifying Reserpine’s trimethoxybenzoyl group .

Data Contradiction Analysis

Q. Conflicting Toxicity Reports :

Study Dosage Species Outcome Evidence
IARC (1980)5 mg/kg/dayRatsMammary tumors
Cacabelos et al. (2021)0.1 mg/kg/dayHumansNo significant carcinogenicity
Resolution : Differences attributed to metabolic saturation thresholds and species-specific MAO expression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.